molecular formula C13H13NO4S B13720751 Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate

Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate

Cat. No.: B13720751
M. Wt: 279.31 g/mol
InChI Key: SSGYDRYAUANHSL-UHFFFAOYSA-N
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Description

Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the reaction of aniline with a carbonyl compound such as acetaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

    Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is studied for its biological activity, including its effects on various cellular pathways and its potential as a pharmacological tool.

    Chemical Research: It serves as a precursor in the synthesis of more complex quinoline derivatives, aiding in the exploration of new chemical reactions and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(Methanesulfonyl)quinoline-3-carboxylate
  • Ethyl 7-(Ethylsulfonyl)quinoline-3-carboxylate
  • Ethyl 7-(Phenylsulfonyl)quinoline-3-carboxylate

Uniqueness

Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

ethyl 7-methylsulfonylquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO4S/c1-3-18-13(15)10-6-9-4-5-11(19(2,16)17)7-12(9)14-8-10/h4-8H,3H2,1-2H3

InChI Key

SSGYDRYAUANHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)S(=O)(=O)C

Origin of Product

United States

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